![molecular formula C24H23F3N4O3 B15143531 (5R,7S)-N-(1,3-benzodioxol-5-ylmethyl)-5-(4-ethylphenyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B15143531.png)
(5R,7S)-N-(1,3-benzodioxol-5-ylmethyl)-5-(4-ethylphenyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
GSK951A is a chemical compound known for its inhibitory effects on the enzyme EchA6. This enzyme is involved in the fatty acid synthesis pathway, specifically in the biosynthesis of mycolic acids, which are essential components of the cell wall in mycobacteria . GSK951A has shown significant potential in inhibiting the growth of Mycobacterium bovis Bacillus Calmette-Guérin (BCG) by targeting this pathway .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of GSK951A involves multiple steps, starting with the preparation of the core structure, followed by the introduction of various functional groups. The exact synthetic route and reaction conditions are proprietary and not publicly disclosed in detail. it typically involves the use of organic solvents, catalysts, and specific temperature and pressure conditions to achieve the desired chemical transformations .
Industrial Production Methods: Industrial production of GSK951A would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This process would include rigorous quality control measures to maintain consistency and safety standards. The compound is usually stored at low temperatures to preserve its stability and efficacy .
Análisis De Reacciones Químicas
Types of Reactions: GSK951A primarily undergoes inhibition reactions where it interacts with the enzyme EchA6. It does not significantly undergo oxidation, reduction, or substitution reactions under normal conditions .
Common Reagents and Conditions: The common reagents used in the synthesis and reactions involving GSK951A include organic solvents like dimethyl sulfoxide (DMSO), polyethylene glycol (PEG), and Tween 80. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the stability of the compound .
Major Products: The major product formed from the interaction of GSK951A with EchA6 is the inhibition of mycolic acid synthesis, which leads to the suppression of mycobacterial growth .
Aplicaciones Científicas De Investigación
GSK951A has several scientific research applications, particularly in the fields of microbiology and pharmacology. It is used as a research tool to study the fatty acid synthesis pathway in mycobacteria and to develop new therapeutic strategies for tuberculosis . Additionally, it is employed in chemical proteomics to identify protein targets and understand the mechanism of action of various inhibitors .
Mecanismo De Acción
GSK951A exerts its effects by binding to the enzyme EchA6, which is involved in the fatty acid synthesis pathway. This binding inhibits the enzyme’s activity, leading to a reduction in mycolic acid synthesis. Mycolic acids are crucial components of the mycobacterial cell wall, and their inhibition results in the suppression of mycobacterial growth . The molecular targets and pathways involved include the fatty acid synthase II (FAS-II) system and the mycolic acid biosynthesis pathway .
Comparación Con Compuestos Similares
GSK951A is similar to other tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxamide (THPP) analogs that also target the fatty acid synthesis pathway in mycobacteria . GSK951A is unique in its high potency and lack of cytotoxicity, making it a valuable tool for research and potential therapeutic applications . Similar compounds include other THPP analogs and inhibitors of the fatty acid synthase II system .
Propiedades
Fórmula molecular |
C24H23F3N4O3 |
|---|---|
Peso molecular |
472.5 g/mol |
Nombre IUPAC |
(5R,7S)-N-(1,3-benzodioxol-5-ylmethyl)-5-(4-ethylphenyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxamide |
InChI |
InChI=1S/C24H23F3N4O3/c1-2-14-3-6-16(7-4-14)18-10-21(24(25,26)27)31-22(30-18)17(12-29-31)23(32)28-11-15-5-8-19-20(9-15)34-13-33-19/h3-9,12,18,21,30H,2,10-11,13H2,1H3,(H,28,32)/t18-,21+/m1/s1 |
Clave InChI |
AGTNDMNRULIWGD-NQIIRXRSSA-N |
SMILES isomérico |
CCC1=CC=C(C=C1)[C@H]2C[C@H](N3C(=C(C=N3)C(=O)NCC4=CC5=C(C=C4)OCO5)N2)C(F)(F)F |
SMILES canónico |
CCC1=CC=C(C=C1)C2CC(N3C(=C(C=N3)C(=O)NCC4=CC5=C(C=C4)OCO5)N2)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



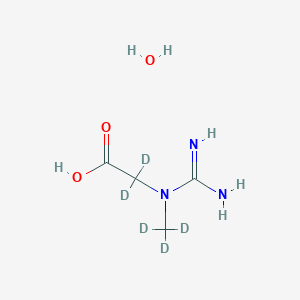
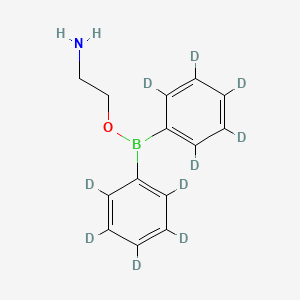
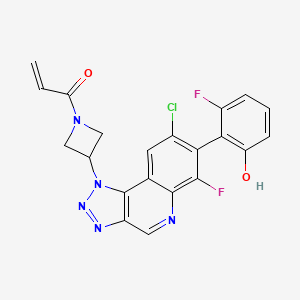
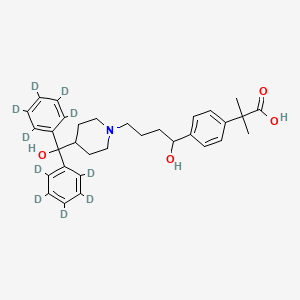
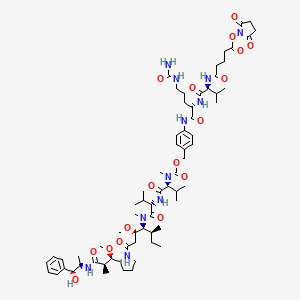

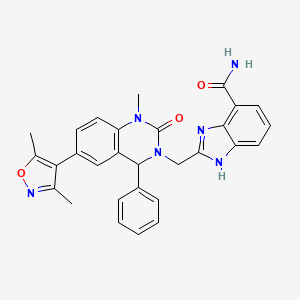
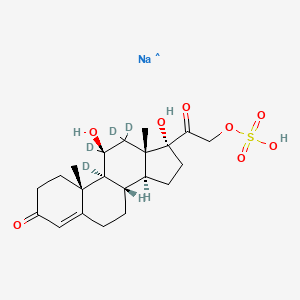
![N~4~-(1-Benzylpiperidin-4-Yl)-N~2~-[3-(Dimethylamino)propyl]-6,7-Dimethoxyquinazoline-2,4-Diamine](/img/structure/B15143510.png)
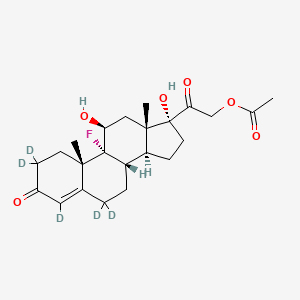
![3-[[(2-chloro-9-cyclopentylpurin-6-yl)amino]methyl]-4,6-diethyl-1H-pyridin-2-one](/img/structure/B15143523.png)


